
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is a chemical entity that appears to be a derivative of benzofuran and piperidine, featuring a triazole moiety. This structure suggests potential biological activity, possibly in the realm of antiproliferative effects or as a modulator of multidrug resistance in cancer cells, as indicated by the related activities of similar compounds.
Synthesis Analysis
While the exact synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is not detailed in the provided papers, we can infer from related work that its synthesis might involve the condensation of a piperidine derivative with a benzofuran moiety, potentially using microwave irradiation to enhance the reaction efficiency. For instance, benzofuran-2-yl methanone derivatives have been synthesized by reacting benzofuran-2-carbohydrazides with chalcone derivatives under microwave irradiation, which is a method known for its short reaction times and high yields .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectroscopic techniques and X-ray crystallography. For example, a piperidine derivative with a chlorobenzene sulfonyl group was found to crystallize in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This suggests that the molecular structure of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone could also be elucidated using similar techniques, providing insights into its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of the compound is not directly reported, but by analogy, we can predict that the presence of the triazole and benzofuran rings could be reactive sites for further chemical modifications. The triazole ring, in particular, is known for its participation in click chemistry reactions, which could be utilized for tagging or conjugation with other molecules for biological studies.
Physical and Chemical Properties Analysis
Relevant Case Studies
Although no specific case studies are mentioned in the provided papers, the antiproliferative activity and the ability to reverse multidrug resistance in cancer cells have been studied for related benzofuran-2-yl methanone derivatives. Some of these compounds have shown promising results in vitro against human cancer cell lines and in reversing multidrug resistance in genetically modified mouse lymphoma cells . These findings suggest that (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone could potentially be explored in similar biological contexts.
Applications De Recherche Scientifique
Synthetic Approaches and Structural Characterization
Synthetic methodologies and structural characterizations of compounds related to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone have been explored extensively, highlighting their potential in various applications. A key study demonstrated a synthetic approach for a selective CB2 receptor agonist, showcasing a process involving palladium catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions (Z. Luo & M. Naguib, 2012). Another research focused on the synthesis and structural exploration, including Hirshfeld surface analysis of a novel bioactive heterocycle, emphasizing the potential for antiproliferative activity (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
The development of new compounds with antimicrobial properties is a significant area of research. Studies have shown that certain derivatives exhibit variable and modest activity against strains of bacteria and fungi, indicating the potential for therapeutic applications (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Catalytic and Computational Chemistry Studies
Catalytic processes and computational chemistry studies are vital for understanding the interactions and efficiency of new compounds. Research into triazole derivatives as corrosion inhibitors for mild steel in acidic media provides insights into their adsorption mechanisms and inhibition efficiency, which can be applied in materials science and engineering (Qisheng Ma et al., 2017). Another study presented a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, demonstrating its utility in organic synthesis (Salih Ozcubukcu et al., 2009).
Molecular Docking and Drug Design
Molecular docking and drug design are crucial for developing new therapeutics. The synthesis and molecular docking investigations of some benzofuran derivatives containing 1,2,4-triazole moiety as potent antibacterial and antifungal agents showcase the importance of structural molecular biology in identifying potential drug candidates (Sharanappa Veerapur Bharathi et al., 2023).
Mécanisme D'action
The compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-9-5-13(6-10-19)20-17-7-8-18-20/h1-4,7-8,11,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBYYIXXCKVIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)

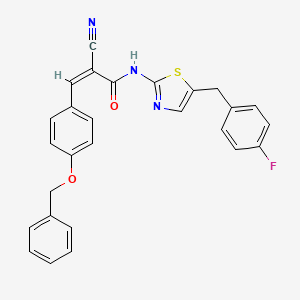
![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)
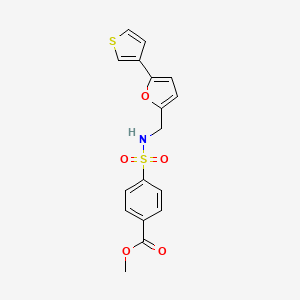
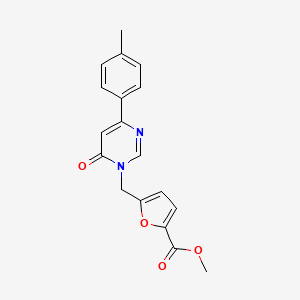
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
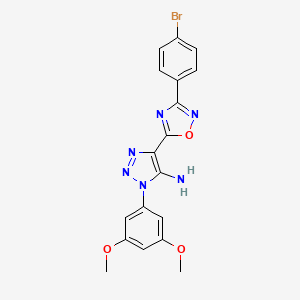
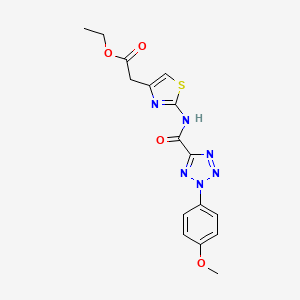
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)
